molecular formula C8H3BrFNO3 B1449059 7-Bromo-6-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione CAS No. 1887002-15-4

7-Bromo-6-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione

Cat. No. B1449059
M. Wt: 260.02 g/mol
InChI Key: ZANVIFKNFPTSQL-UHFFFAOYSA-N
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Description

7-Bromo-6-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione is an organic compound that is a derivative of benzoxazine. It is an important organic synthesis reagent and is used in a variety of scientific research applications. It is a versatile reagent and has a wide range of uses in organic synthesis, including in the synthesis of a variety of compounds. 7-Bromo-6-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione has a low toxicity and is relatively easy to handle, making it an ideal choice for laboratory experiments.

Scientific Research Applications

Crystal Structure Analysis

The compound 7-Bromo-6-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione, closely related to compounds like flumioxazin, has been analyzed for its crystal structure. This analysis provides insight into its physical and chemical properties which are critical for developing new herbicides. The dihedral angle between specific molecular components and the formation of two-dimensional networks through hydrogen bonds and weak interactions highlight its potential in designing compounds with desired biological activities (Park et al., 2015).

Synthesis and Herbicidal Activity

Research on the synthesis and herbicidal activity of benzoxazine derivatives, including those similar to 7-Bromo-6-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione, has shown these compounds to inhibit protoporphyrinogen oxidase, an enzyme crucial for plant chlorophyll synthesis. This inhibition results in herbicidal activity, suggesting the compound's utility in agricultural applications. Novel synthesis methods have been developed to enhance these compounds' efficacy and selectivity, demonstrating their potential in creating safer, more effective herbicides (Huang et al., 2005).

Antimicrobial and Antioxidant Properties

Benzoxazine derivatives have been explored for their antimicrobial and antioxidant activities. Studies reveal that certain configurations of these compounds exhibit significant inhibitory effects against various bacterial pathogens and possess antioxidant capacities. This research opens avenues for the development of new pharmaceuticals and preservatives based on the chemical framework of 7-Bromo-6-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione and its derivatives (Sarmiento-Sánchez et al., 2014).

Antitubercular Activity

Continuing research into benzoxazine derivatives has also identified compounds with potential antitubercular activity. By modifying the benzoxazine core structure, researchers have synthesized new molecules that exhibit promising in vitro activity against various strains of mycobacterium. This work suggests a pathway for developing new treatments for tuberculosis, leveraging the structural attributes of benzoxazine compounds like 7-Bromo-6-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione (Waisser et al., 2007).

properties

IUPAC Name

7-bromo-6-fluoro-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFNO3/c9-4-2-6-3(1-5(4)10)7(12)14-8(13)11-6/h1-2H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANVIFKNFPTSQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)Br)NC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-6-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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